molecular formula C22H32O2 B563891 Docosahexaenoic Acid-d5 CAS No. 1197205-71-2

Docosahexaenoic Acid-d5

Cat. No. B563891
CAS RN: 1197205-71-2
M. Wt: 333.527
InChI Key: MBMBGCFOFBJSGT-ZBJDZAJPSA-N
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Description

Docosahexaenoic Acid-d5 (DHA-d5) is a deuterium labeled form of Docosahexaenoic Acid (DHA), an omega-3 fatty acid abundantly present in fish oil and maternal milk . It is used as an internal standard for the quantification of DHA by GC- or LC-MS . DHA is a long-chain ω-3 polyunsaturated fatty acid (PUFA) found in fish and algal oils . It comprises approximately 40% of total brain PUFAs and is abundant in grey matter and retinal membranes .


Synthesis Analysis

DHA can be synthesized from the plant essential fatty acid α-linolenic acid (ALA), but this pathway does not appear to be very efficient in many individuals . The cyanobacterial lipoxygenase, named Osc-LOX, was identified and characterized, and the binding poses of enzyme and substrates were predicted by ligand docking simulation . DHA was converted into three lipid mediators by an enzymatic reaction and deoxygenation .


Molecular Structure Analysis

DHA has a unique structure that gives it specific physical and functional properties . The omega-3 (or ω-3) designation means that there is a double bond at the third carbon atom from the far end of the hydrocarbon chain . All six double bonds in DHA have the cis (Z) configuration .


Chemical Reactions Analysis

DHA is metabolized in neural tissues to bioactive mediators . Neuroprotectin D1, a docosatriene synthesized by the lipoxygenase activity, has an anti-inflammatory property . Synaptamide, an endocannabinoid-like lipid mediator synthesized from DHA in the brain, promotes neurogenesis and synaptogenesis and exerts anti-inflammatory effects .


Physical And Chemical Properties Analysis

DHA is a long-chain, highly unsaturated omega-3 (n-3) fatty acid . It has a structure that gives it unique physical and functional properties . The molecular weight of DHA-d5 is 333.5 g/mol .

Scientific Research Applications

Neurological Development and Function

DHA is crucial for the growth and development of the brain and neurological system. It plays a significant role in the formation of neuronal cell membranes and is involved in neurogenesis, neural repair, and protection against neurodegeneration . DHA-d5, as a stable isotope-labeled form, is often used in metabolic studies to trace DHA incorporation into brain tissues and to understand its role in cognitive functions and mental health disorders such as depression and ADHD .

Visual Health

DHA is a major structural component of retinal cells. It is essential for the proper development and maintenance of vision. Research utilizing DHA-d5 can help in tracking the uptake and metabolism of DHA in the visual system, providing insights into the prevention and treatment of eye diseases like age-related macular degeneration .

Anti-inflammatory and Immunomodulatory Effects

DHA possesses anti-inflammatory properties and can modulate the immune response. It is beneficial in conditions like rheumatoid arthritis and other autoimmune diseases. DHA-d5 allows researchers to study its metabolism and incorporation into immune cells, aiding in the development of therapies for inflammatory and autoimmune disorders .

Metabolic Health

DHA is known to improve metabolic disorders associated with obesity, such as insulin resistance and dyslipidemia. By using DHA-d5, scientists can trace its effects on lipid metabolism and energy homeostasis, which can contribute to the development of nutritional interventions for obesity and related metabolic diseases .

Food Science and Nutrition

In the field of food science, DHA-d5 can be used to study the stability and bioavailability of DHA in various food matrices and delivery systems. This research is crucial for enhancing the nutritional profile of foods with added DHA, ensuring that the health benefits of DHA are retained during food processing and storage .

Mechanism of Action

Target of Action

Docosahexaenoic Acid-d5 (DHA-d5) is a deuterium-labeled form of Docosahexaenoic Acid (DHA), an omega-3 fatty acid . DHA is highly enriched in the brain and retina, and it can be obtained directly from fish oil and maternal milk . The primary targets of DHA-d5 are similar to those of DHA, which include neuronal cell membrane phospholipids , β-secretase (BACE)2 , and the nuclear factor erythroid 2-related factor 2 (Nrf2) .

Mode of Action

DHA-d5 interacts with its targets by integrating into neuronal cell membrane phospholipids, thereby regulating membrane fluidity, neurotransmitter release, gene expression, myelination, and cell differentiation and growth . It also interacts with BACE2, competing with BACE1 to cleave the amyloid precursor protein (APP), thus decreasing the production of extracellular Aβ fragments . Furthermore, DHA-d5 may preserve the cellular redox status by promoting the transcriptional regulation of cellular antioxidants through Nrf2 activation .

Biochemical Pathways

DHA-d5 affects several biochemical pathways. It upregulates the expression of BACE2, which competes with BACE1 to cleave APP, thus decreasing the production of extracellular Aβ fragments . This action reduces the deposition of amyloid-beta (Aβ) plaques and tau protein neurofibrillary tangles . DHA-d5 also stimulates the synthesis of neuronal phosphatidylserine (PS), facilitating the translocation and activation of kinases such as Raf-1, protein kinase C (PKC), and Akt . These activated signaling pathways promote neuronal development and survival .

Pharmacokinetics

It can be inferred that they are likely similar to those of dha, given that dha-d5 is a deuterium-labeled form of dha . DHA is known to be well-absorbed and distributed throughout the body, particularly in the brain and retina .

Result of Action

The molecular and cellular effects of DHA-d5’s action include improved learning and memory function, reduced neuronal damage, and increased unsaturated fatty acid levels in the brain . It also reduces the risk of Alzheimer’s disease (AD) and decreases amyloid deposition . At the cellular level, DHA-d5 can protect cognitive function in mice by reducing Aβ plaque formation and decreasing tau phosphorylation levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DHA-d5. For instance, ocean temperature has been found to correlate with the abundance of omega-3 long-chain polyunsaturated fatty acids, including DHA . Additionally, the effect of DHA-d5 on the cognitive function of amyloid precursor protein (APP)/PS1 in wild-type mice and its related mechanism were investigated under normal temperature (22 °C), and the mice were found to be more sensitive to elevated temperature (28 °C) .

Safety and Hazards

DHA-d5 is classified as a combustible liquid . It should be kept away from heat, hot surfaces, open flames, sparks, and static discharge . Protective clothing, gloves, and eye protection should be worn when handling DHA-d5 .

properties

IUPAC Name

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMBGCFOFBJSGT-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849631
Record name (21,21,22,22,22-~2~H_5_)Docosa-4,7,10,13,16,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1197205-71-2
Record name (21,21,22,22,22-~2~H_5_)Docosa-4,7,10,13,16,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary application of Docosahexaenoic Acid-d5 in the provided research?

A: The research primarily utilizes Docosahexaenoic Acid-d5 as a tracer to study the uptake and metabolism of Docosahexaenoic Acid (DHA) in biological systems. [, ] Specifically, one study focuses on quantifying DHA-d5 uptake into mouse microglia, highlighting its importance in understanding DHA's role within these brain cells. []

Q2: Can you elaborate on the analytical techniques used to measure Docosahexaenoic Acid-d5 in these studies?

A: The research employs Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for the precise quantification of Docosahexaenoic Acid-d5 uptake. [, ] This highly sensitive technique allows researchers to track the labeled DHA-d5 and distinguish it from endogenous DHA. One study developed and validated a specific LC-MS/MS assay for this purpose. []

Q3: The first abstract mentions analyzing various fatty acids in serum. What is the significance of studying Docosahexaenoic Acid-d5 alongside other fatty acids?

A: Analyzing DHA-d5 alongside other fatty acids, like those from the Omega-3, -6, -7, and -9 families, provides a comprehensive view of fatty acid metabolism and potential interactions. [] This broader perspective is valuable for understanding the specific roles and relationships between different fatty acids within biological systems. For instance, researchers can investigate how the uptake of DHA-d5 might influence or be influenced by the presence of other fatty acids.

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